N-[4-(2-Aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide
Description
N-[4-(2-Aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide (CAS: 1432792-70-5) is a sulfonamide derivative characterized by dual methanesulfonyl groups and a 2-aminoethoxy phenyl backbone. Its molecular formula is C₁₀H₁₆N₂O₅S₂, with a molecular weight of 332.37 g/mol . The compound has been investigated for its dual inhibitory activity against dipeptidyl peptidase IV (DPP IV) and carbonic anhydrase (CA), making it a candidate for metabolic and oncological therapeutics . Its synthesis involves N-alkylation of sulfonamide precursors with substituted benzodioxane derivatives, as detailed in enzymatic inhibition studies .
Properties
Molecular Formula |
C10H16N2O5S2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[4-(2-aminoethoxy)phenyl]-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C10H16N2O5S2/c1-18(13,14)12(19(2,15)16)9-3-5-10(6-4-9)17-8-7-11/h3-6H,7-8,11H2,1-2H3 |
InChI Key |
DJBWVXLYEZPQMR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(C1=CC=C(C=C1)OCCN)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide typically involves multiple steps, starting with the preparation of the phenyl ring substituted with the aminoethoxy group. This is followed by the introduction of the methanesulfonyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography, is also common to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
N-[4-(2-Aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in drug development and pharmacology.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(2-Aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Key Observations :
- Dual Sulfonyl Groups : The target compound’s dual methanesulfonyl groups enhance hydrogen bonding with enzyme active sites, likely contributing to its superior inhibitory activity compared to single-sulfonamide analogs like CAS 685087-23-4 .
- Aminoethoxy Backbone: The 2-aminoethoxy phenyl group improves water solubility, a feature shared with CAS 115256-14-9 but absent in simpler benzenesulfonamides (e.g., N-(4-methoxyphenyl)benzenesulfonamide) .
- Hydrochloride Salt: The hydrochloride form (CAS 1432680-63-1) offers enhanced solubility, critical for intravenous administration, though it increases molecular weight .
2.3 Toxicity and Stability
- Sulfonyl Groups : The dual sulfonyl moieties could increase nephrotoxicity risks, a concern less prominent in single-sulfonamide derivatives .
- Aminoethoxy Stability: The 2-aminoethoxy group’s susceptibility to oxidative metabolism may shorten half-life compared to methoxy-substituted analogs (e.g., N-(4-methoxyphenyl)benzenesulfonamide) .
Biological Activity
N-[4-(2-Aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique chemical structure, is being investigated for various pharmacological effects, including antimicrobial, anticancer, and enzyme inhibition properties.
- Molecular Formula : C10H16N2O5S2
- Molecular Weight : 344.83 g/mol
- CAS Number : 1432792-70-5
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Ion Channel Modulation : Similar to other sulfonamides, it may affect ion channels, impacting neuronal excitability and synaptic transmission.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness has been evaluated against various bacterial strains using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| E. coli | 32 | 64 |
| S. aureus | 16 | 32 |
| P. aeruginosa | 64 | 128 |
Anticancer Activity
In vitro studies have demonstrated the compound's potential in inhibiting cancer cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest in various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Case Studies
- Study on Antimicrobial Effects : A recent study published in Journal of Medicinal Chemistry evaluated the compound against a panel of resistant bacterial strains, highlighting its efficacy and low toxicity profile compared to traditional antibiotics .
- Cancer Cell Line Research : Another study published in Cancer Letters demonstrated that this compound significantly reduced tumor growth in xenograft models by inducing apoptosis .
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that the compound is well absorbed with a moderate half-life, making it suitable for therapeutic applications. However, potential side effects such as skin irritation and eye damage have been noted in toxicity assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
